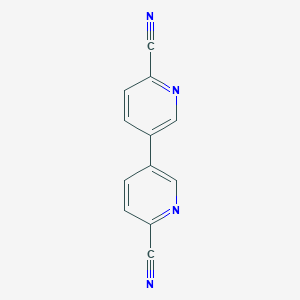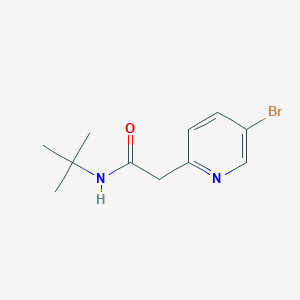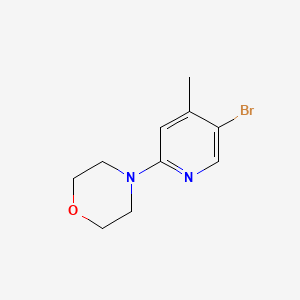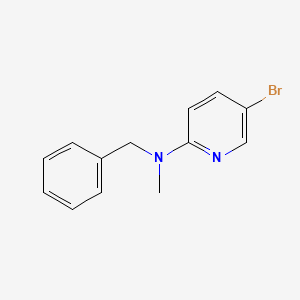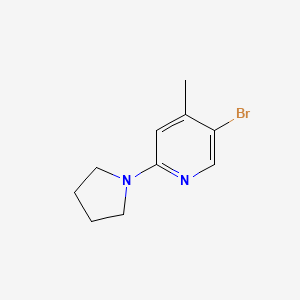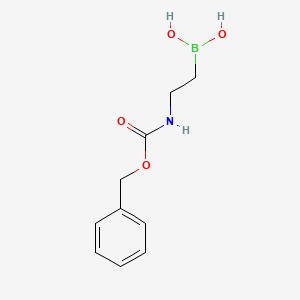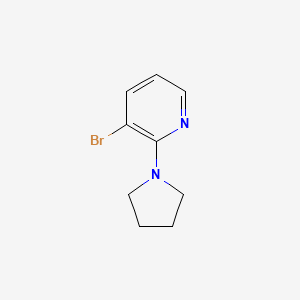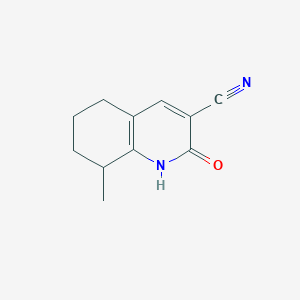
8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a chemical compound belonging to the class of hexahydroquinolines This compound is characterized by its molecular structure, which includes a hexahydroquinoline core with a methyl group at the 8th position, a keto group at the 2nd position, and a cyano group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a one-pot multicomponent reaction involving the corresponding aldehyde, 2-methylcyclohexanone, excess ammonium acetate, and ethyl cyanoacetate in boiling ethanol. Ultrasound-assisted synthesis has been reported to enhance the reaction efficiency and yield.
Industrial Production Methods: Industrial production of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of substituted hexahydroquinolines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities. Its unique structure makes it a valuable building block for the development of new chemical compounds.
Biology: Research has shown that derivatives of hexahydroquinolines can act as inhibitors of enzymes such as EZH2, which is involved in epigenetic regulation. This makes them potential candidates for therapeutic applications.
Medicine: The compound and its derivatives are being investigated for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Industry: In the pharmaceutical and agrochemical industries, 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is used as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mechanism of Action
The mechanism by which 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, as an EZH2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby affecting gene expression and cellular processes.
Molecular Targets and Pathways Involved:
EZH2: Inhibition of EZH2 affects histone methylation and gene silencing.
Other Enzymes: Potential interactions with other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Hexahydroisoquinolines: Structurally similar compounds with variations in substituents and functional groups.
Quinolines: Related compounds with different positions of keto and cyano groups.
Uniqueness: 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific substitution pattern and the presence of both keto and cyano groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-2-4-8-5-9(6-12)11(14)13-10(7)8/h5,7H,2-4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFQZMQMWHPBQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1NC(=O)C(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 8-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?
A1: This compound consists of a six-membered N-heterocyclic ring (a quinoline ring system) fused with a methyl-substituted cyclohexene ring []. The nitrogen-containing ring is essentially flat and exhibits aromatic properties []. Additionally, the nitrogen atom within this ring system displays a trigonal-planar coordination geometry [].
Q2: How does the structure of this compound influence its solid-state arrangement?
A2: In its crystal form, this compound molecules interact through specific hydrogen bonding patterns []. Pairs of molecules, related by inversion symmetry, are linked via N—H⋯O hydrogen bonds, forming dimers within the crystal lattice [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



